molecular formula C19H28BNO2 B14906969 2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B14906969
M. Wt: 313.2 g/mol
InChI Key: KXFFYZJHQUEUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane is an organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a spirocyclic framework, a benzyl group, and a boron-containing dioxaborolane moiety, making it a valuable intermediate in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce modified spirocyclic compounds. Substitution reactions can lead to a variety of benzyl derivatives .

Scientific Research Applications

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The spirocyclic framework provides structural rigidity, enhancing the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boron-containing ester with applications in organic chemistry.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated boronic ester used in various chemical reactions .

Uniqueness

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane stands out due to its spirocyclic structure, which imparts unique chemical properties and reactivity. The combination of a benzyl group and a boron-containing dioxaborolane moiety further enhances its versatility and applicability in diverse fields of research .

Properties

Molecular Formula

C19H28BNO2

Molecular Weight

313.2 g/mol

IUPAC Name

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C19H28BNO2/c1-17(2)18(3,4)23-20(22-17)16-10-19(11-16)13-21(14-19)12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3

InChI Key

KXFFYZJHQUEUSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CN(C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.